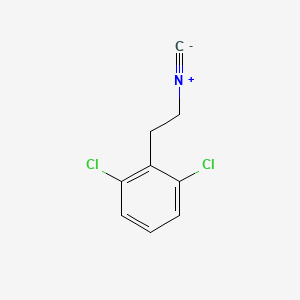

1,3-Dichloro-2-(2-isocyanoethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-(2-isocyanoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N/c1-12-6-5-7-8(10)3-2-4-9(7)11/h2-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHLCZIMISAKKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374190 | |

| Record name | 1,3-dichloro-2-(2-isocyanoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602262-86-2 | |

| Record name | 1,3-dichloro-2-(2-isocyanoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,3-Dichloro-2-(2-isocyanoethyl)benzene

Abstract

Introduction: The Isocyanide Moiety in Modern Chemistry

Isocyanides, or isonitriles, are a unique class of organic compounds characterized by the functional group -N⁺≡C⁻. This moiety possesses a formal divalent carbon atom, rendering it capable of acting as both a nucleophile and an electrophile, a feature that underpins its exceptional versatility in organic synthesis.[1] Despite a historical reputation for being toxic and malodorous, isocyanides have emerged as indispensable building blocks in medicinal chemistry.[2][3] Their true synthetic power is unleashed in isocyanide-based multicomponent reactions (IMCRs), such as the celebrated Ugi and Passerini reactions.[4][5][6] These reactions allow for the rapid assembly of complex, drug-like molecules from simple precursors in a single, atom-economical step, making them ideal for the construction of compound libraries for high-throughput screening.[7][8]

The target molecule of this guide, 1,3-Dichloro-2-(2-isocyanoethyl)benzene, incorporates a sterically hindered dichlorophenyl group. This structural feature is of significant interest in drug design, as the chlorine atoms can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide presents a plausible and detailed synthetic route to this novel compound, followed by a thorough characterization protocol designed to validate its structure and purity.

Proposed Synthetic Pathway: A Five-Step Approach

Given the absence of a direct reported synthesis, we propose a logical five-step sequence starting from the commercially available 2,6-dichlorotoluene. This pathway is designed to be robust and scalable, employing well-understood reactions to build the target molecule methodically.

Caption: Proposed five-step synthetic pathway to the target compound.

Detailed Synthetic Protocols & Mechanistic Rationale

This section provides step-by-step protocols for each reaction in the proposed pathway. All operations involving hazardous chemicals must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).[9]

Step 1: Benzylic Bromination of 2,6-Dichlorotoluene

-

Objective: To install a reactive handle on the methyl group via free-radical bromination.

-

Rationale: N-Bromosuccinimide (NBS) is a standard reagent for selective allylic and benzylic bromination. The reaction is initiated by light or a radical initiator, which generates a bromine radical. This radical abstracts a benzylic hydrogen from 2,6-dichlorotoluene, forming a resonance-stabilized benzyl radical, which then reacts with Br₂ (generated in situ from NBS) to yield the product. A recently developed green chemistry approach utilizes photocatalysis with H₂O₂ as an oxidant and HBr as the bromine source, which can be performed safely in a microchannel reactor.[10][11]

Protocol:

-

To a solution of 2,6-dichlorotoluene (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or 1,2-dichloroethane) in a round-bottom flask, add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. Irradiate with a UV lamp to facilitate initiation.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a water and brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,6-dichlorobenzyl bromide, which can be purified by recrystallization or column chromatography.[12]

Step 2: Cyanation of 2,6-Dichlorobenzyl Bromide

-

Objective: To extend the carbon chain by one carbon via nucleophilic substitution, introducing the nitrile group that will become the amine.

-

Rationale: This is a classic Sₙ2 reaction. The highly nucleophilic cyanide ion attacks the electrophilic benzylic carbon, displacing the bromide leaving group. Polar aprotic solvents like DMSO or DMF are ideal as they solvate the cation (e.g., Na⁺) but not the cyanide anion, enhancing its nucleophilicity.

Protocol:

-

Caution: Sodium cyanide is extremely toxic. Handle with extreme care, using appropriate PPE and engineering controls. Do not allow contact with acid, which generates lethal HCN gas.

-

In a fume hood, dissolve 2,6-dichlorobenzyl bromide (1.0 eq) in anhydrous DMSO.

-

Add sodium cyanide (1.2 eq) portion-wise, ensuring the temperature does not rise excessively (an ice bath can be used for cooling).

-

Stir the mixture at room temperature until TLC or GC-MS indicates complete consumption of the starting material.

-

Carefully pour the reaction mixture into a large volume of water and extract with ethyl acetate or dichloromethane (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude 2-(2,6-Dichlorophenyl)acetonitrile by flash column chromatography on silica gel.

Step 3: Reduction of 2-(2,6-Dichlorophenyl)acetonitrile

-

Objective: To reduce the nitrile to a primary amine, forming the ethylamine backbone.

-

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing nitriles to primary amines. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by acidic or basic workup to hydrolyze the intermediate aluminum complexes.

Protocol:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

In a flame-dried, three-necked flask under N₂, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve 2-(2,6-Dichlorophenyl)acetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

-

Cool the reaction back to 0°C and quench it carefully by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ether.

-

Combine the filtrate and washes, dry the organic solution over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2,6-dichlorophenyl)ethylamine, which can be used in the next step, often without further purification.

Step 4: N-Formylation of 2-(2,6-Dichlorophenyl)ethylamine

-

Objective: To prepare the formamide precursor required for dehydration to the isocyanide.

-

Rationale: The formylation of a primary amine is a straightforward acylation reaction. Using an excess of formic acid and heating allows for the formation of the amide, with water as the only byproduct. Azeotropic removal of water can drive the reaction to completion.[13]

Protocol:

-

In a round-bottom flask, dissolve 2-(2,6-dichlorophenyl)ethylamine (1.0 eq) in an excess of formic acid (e.g., 4-5 equivalents).

-

Optionally, a solvent like toluene can be added to facilitate azeotropic removal of water using a Dean-Stark apparatus.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and remove the excess formic acid and solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give N-(2-(2,6-Dichlorophenyl)ethyl)formamide. Purify by recrystallization or column chromatography if necessary.

Step 5: Dehydration of N-(2-(2,6-Dichlorophenyl)ethyl)formamide

-

Objective: To convert the formamide into the target isocyanide.

-

Rationale: This is the key transformation. Phosphorus oxychloride (POCl₃) is a classic and effective dehydrating agent for this purpose.[14][15] The mechanism involves the activation of the formamide carbonyl oxygen by POCl₃, making it a good leaving group. A hindered base, like triethylamine or pyridine, then abstracts the formyl proton and facilitates the elimination to form the isocyanide. More sustainable methods using p-toluenesulfonyl chloride (p-TsCl) have also been developed.[16][17]

Protocol:

-

Caution: POCl₃ is corrosive and reacts with moisture. The final isocyanide product is expected to have a powerful, unpleasant odor and potential toxicity.[18] This entire procedure must be performed in a well-ventilated fume hood.

-

In a flame-dried flask under N₂, dissolve N-(2-(2,6-Dichlorophenyl)ethyl)formamide (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add a suitable base, such as triethylamine (3.0 eq), and cool the solution to 0°C.

-

Add phosphorus oxychloride (1.2 eq) dropwise via syringe, keeping the temperature below 5°C.

-

Stir the reaction at 0°C for a short period (often < 1 hour), monitoring its completion by the disappearance of the formamide starting material on TLC and the appearance of a new spot.

-

Carefully pour the reaction mixture onto crushed ice and stir.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, then brine.

-

Dry the solution over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (avoiding excessive heat) to yield the crude 1,3-Dichloro-2-(2-isocyanoethyl)benzene.

-

The product should be purified quickly by flash column chromatography on silica gel (using a non-protic eluent system like hexanes/ethyl acetate) and stored under an inert atmosphere at low temperature.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the final product and all intermediates. The following tables summarize the expected data.

Table 1: Expected Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,6-Dichlorobenzyl bromide | C₇H₅BrCl₂ | 239.93 |

| 2-(2,6-Dichlorophenyl)acetonitrile | C₈H₅Cl₂N | 186.04 |

| 2-(2,6-Dichlorophenyl)ethylamine | C₈H₉Cl₂N | 190.07 |

| N-(2-(2,6-Dichlorophenyl)ethyl)formamide | C₉H₉Cl₂NO | 218.08 |

| 1,3-Dichloro-2-(2-isocyanoethyl)benzene | C₉H₇Cl₂N | 200.07 |

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Compound | ¹H NMR (δ, ppm, multiplicity, integration) | ¹³C NMR (δ, ppm) |

| 2,6-Dichlorobenzyl bromide | ~7.35-7.15 (m, 3H, Ar-H), ~4.8 (s, 2H, -CH₂Br) | ~136 (Ar-C), ~132 (Ar-C-Cl), ~130 (Ar-CH), ~129 (Ar-CH), ~30 (-CH₂Br) |

| 2-(2,6-Dichlorophenyl)acetonitrile | ~7.40-7.20 (m, 3H, Ar-H), ~4.0 (s, 2H, -CH₂CN) | ~135 (Ar-C-Cl), ~131 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-C), ~117 (-CN), ~20 (-CH₂CN) |

| 2-(2,6-Dichlorophenyl)ethylamine | ~7.30-7.10 (m, 3H, Ar-H), ~3.2 (t, 2H, Ar-CH₂-), ~2.9 (t, 2H, -CH₂NH₂), ~1.5 (br s, 2H, -NH₂) | ~138 (Ar-C), ~135 (Ar-C-Cl), ~129 (Ar-CH), ~128 (Ar-CH), ~42 (-CH₂NH₂), ~38 (Ar-CH₂-) |

| N-(2-(2,6-Dichlorophenyl)ethyl)formamide | ~8.1 (s, 1H, -CHO), ~7.30-7.10 (m, 3H, Ar-H), ~6.0 (br s, 1H, -NH-), ~3.6 (q, 2H, -CH₂NH-), ~3.2 (t, 2H, Ar-CH₂-) | ~163 (-CHO), ~136 (Ar-C), ~135 (Ar-C-Cl), ~129 (Ar-CH), ~128 (Ar-CH), ~40 (-CH₂NH-), ~35 (Ar-CH₂-) |

| 1,3-Dichloro-2-(2-isocyanoethyl)benzene | ~7.35-7.15 (m, 3H, Ar-H), ~3.8 (t, 2H, -CH₂NC), ~3.3 (t, 2H, Ar-CH₂-) | ~158 (t, -NC), ~136 (Ar-C), ~135 (Ar-C-Cl), ~129 (Ar-CH), ~128 (Ar-CH), ~45 (-CH₂NC), ~35 (Ar-CH₂-) |

| (Note: Predicted shifts are estimates based on analogous structures. Actual values may vary. For the isocyanide carbon, a triplet may be observed due to coupling with ¹⁴N.)[18] |

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

| Functional Group Transformation | Key Peak Appearance/Disappearance |

| Step 2: Bromide → Nitrile | Appearance of a sharp, medium intensity C≡N stretch at ~2250 cm⁻¹. |

| Step 3: Nitrile → Amine | Disappearance of C≡N stretch (~2250 cm⁻¹). Appearance of N-H stretches (two bands for -NH₂) at ~3300-3400 cm⁻¹ and N-H bend at ~1600 cm⁻¹. |

| Step 4: Amine → Formamide | Disappearance of primary amine N-H stretches. Appearance of a strong C=O stretch at ~1670 cm⁻¹ and a secondary amide N-H stretch at ~3300 cm⁻¹. |

| Step 5: Formamide → Isocyanide | Disappearance of C=O (~1670 cm⁻¹) and N-H (~3300 cm⁻¹) stretches. Appearance of a very strong, sharp -N⁺≡C⁻ stretch in the characteristic range of 2110-2165 cm⁻¹. [18][19] |

Mass Spectrometry (MS)

For the final product, 1,3-Dichloro-2-(2-isocyanoethyl)benzene, Electron Ionization (EI) mass spectrometry is expected to show:

-

Molecular Ion (M⁺): A cluster of peaks around m/z 200, 202, and 204, corresponding to the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl). The M⁺ peak should be clearly visible.

-

Key Fragmentation: The most likely fragmentation pathway is benzylic cleavage, resulting in the loss of the isocyanoethyl group or cleavage between the two ethyl carbons. A prominent peak corresponding to the 2,6-dichlorobenzyl cation [C₇H₅Cl₂]⁺ at m/z 159 would be strong evidence for the structure.[20][21]

Experimental Workflow and Data Validation

The overall process from synthesis to final validation follows a logical progression. Each step requires careful execution and analytical confirmation before proceeding to the next.

Caption: General experimental workflow for synthesis and validation.

Safety, Handling, and Toxicology

The synthesis of 1,3-Dichloro-2-(2-isocyanoethyl)benzene involves several highly hazardous materials. A thorough risk assessment must be conducted before any experimental work begins.

-

Cyanides: Sodium cyanide is acutely toxic by ingestion, inhalation, and skin contact. It must be handled in a fume hood with appropriate gloves and eye protection. All cyanide waste must be quenched with bleach or hydrogen peroxide under basic conditions before disposal according to institutional guidelines.

-

Hydrides: Lithium aluminum hydride is a water-reactive solid that can ignite upon contact with moisture. It must be handled under an inert atmosphere. The quenching process is highly exothermic and must be done slowly at low temperatures.

-

Corrosives: Phosphorus oxychloride is a highly corrosive liquid that releases HCl gas upon contact with moisture. It should be handled in a fume hood with acid-resistant gloves.

-

Isocyanides: The final product should be treated as toxic and volatile. Isocyanides are known for their extremely unpleasant and pervasive odors.[18] All manipulations should be confined to a high-performance fume hood. Glassware should be decontaminated with an acidic solution after use.

Potential Applications in Drug Discovery

The true value of 1,3-Dichloro-2-(2-isocyanoethyl)benzene lies in its potential as a versatile synthon in drug discovery. Its primary application would be in multicomponent reactions.

-

Ugi Four-Component Reaction (U-4CR): By reacting this isocyanide with an aldehyde, an amine, and a carboxylic acid, a diverse library of α-acetamido carboxamides can be generated in a single step.[4] The 2,6-dichlorophenyl moiety would be incorporated into these complex scaffolds, providing a handle for structure-activity relationship (SAR) studies.

-

Passerini Three-Component Reaction (P-3CR): In the absence of an amine, the isocyanide can react with an aldehyde and a carboxylic acid to yield α-acyloxy carboxamides.[5]

-

[4+1] Cycloadditions: Isocyanides can also participate in cycloaddition reactions to form various five-membered heterocycles, which are privileged structures in medicinal chemistry.[1]

The ability to rapidly generate molecular diversity from this unique building block makes it a valuable tool for academic and industrial researchers aiming to discover novel therapeutic agents.

References

-

Wikipedia. Transition metal isocyanide complexes. [Link]

-

Illinois Chemistry. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. [Link]

-

Wikipedia. Isocyanide. [Link]

-

ACS Publications. (2018). Still Unconquered: Enantioselective Passerini and Ugi Multicomponent Reactions. [Link]

-

ResearchGate. (2022). Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction con. [Link]

-

AIP Publishing. (1951). Infrared Spectrum of Methyl Isocyanide. [Link]

-

NIH National Library of Medicine. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. [Link]

-

Chemistry Stack Exchange. (2016). Conversion of formamide to isocyanide. [Link]

-

Bentham Science. (2014). Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions. [Link]

-

NIH National Library of Medicine. (2013). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. [Link]

-

NIH National Library of Medicine. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. [Link]

-

ACS Publications. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. [Link]

-

RSC Publishing. (2022). In-water synthesis of isocyanides under micellar conditions. [Link]

-

RSC Publishing. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. [Link]

-

NIH National Library of Medicine. (2021). Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules. [Link]

-

Slideshare. (2021). Multicomponent reactions (UGI, Passerini, Biginelli). [Link]

-

ACS Publications. (2021). Medicinal Chemistry of Isocyanides. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Synthesis Applications of 2,6-Dichlorobenzyl Bromide. [Link]

-

ResearchGate. Fourier transform infrared spectroscopy (FT‐IR) spectrum of iCN (black.... [Link]

-

NIH National Library of Medicine. (2021). Medicinal Chemistry of Isocyanides. [Link]

-

ResearchGate. (2021). (PDF) Medicinal Chemistry of Isocyanides. [Link]

-

Semantic Scholar. (2010). Correlations between molecular structure and mass spectra. Part II: The mass spectrometric fragmentation behaviour of isopentyl cyanide and its deuterium analogues. [Link]

-

ChemRxiv. (2022). Isocyanide Chemistry Enabled by Continuous Flow Technology. [Link]

-

ScienceOpen. Supporting Information. [Link]

-

ResearchGate. (2009). Theory analysis of mass spectra of long-chain isocyanates | Request PDF. [Link]

-

Wiley Online Library. Supporting Information. [Link]

-

NIH National Library of Medicine. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent.... [Link]

-

ResearchGate. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl.... [Link]

- Google Patents. WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine.

- Google Patents. RU2133247C1 - Method of synthesis of 2-(2,6-dichlorophenylamino)-2- -imidazoline hydrochloride.

-

NIH National Library of Medicine. (2010). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. [Link]

-

Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with.... [Link]

-

Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. 2,6-Dichlorotoluene. [Link]

-

Lumen Learning. Safety Guidelines | Organic Chemistry I Lab. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

Sources

- 1. Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Chemistry of Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multicomponent reactions (UGI, Passerini, Biginelli) | PPTX [slideshare.net]

- 9. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]

- 10. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Page loading... [wap.guidechem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In-water synthesis of isocyanides under micellar conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC01398C [pubs.rsc.org]

- 17. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]

- 18. Isocyanide - Wikipedia [en.wikipedia.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 1,3-Dichloro-2-(2-isocyanoethyl)benzene

Introduction

For researchers and professionals in drug development and materials science, the unambiguous characterization of novel chemical entities is a cornerstone of scientific integrity and progress. 1,3-Dichloro-2-(2-isocyanoethyl)benzene is a unique molecule featuring a dichlorinated aromatic core and an isocyanoethyl functional group. The isocyanide moiety, in particular, is a versatile functional group used in multicomponent reactions, as a ligand in organometallic chemistry, and as a bioisostere in medicinal chemistry.[1][2]

While extensive public databases do not currently feature experimentally acquired spectra for this specific compound, a robust and scientifically rigorous prediction of its spectroscopic signature can be derived. This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1,3-Dichloro-2-(2-isocyanoethyl)benzene. The predictions are grounded in fundamental spectroscopic principles and data from structurally analogous compounds, offering a reliable benchmark for researchers synthesizing or working with this molecule.

Molecular Structure and Spectroscopic Implications

The structure of 1,3-Dichloro-2-(2-isocyanoethyl)benzene combines several key features that will govern its spectroscopic output:

-

Aromatic System: A benzene ring substituted with two chlorine atoms and an ethyl group. The protons and carbons of this ring will appear in the characteristic aromatic region of NMR spectra.[3][4]

-

Substitution Pattern: The 1,2,3-trisubstituted pattern reduces the symmetry of the aromatic ring, meaning all three aromatic protons and all six aromatic carbons are chemically non-equivalent.

-

Electronegative Substituents: The two chlorine atoms are electron-withdrawing groups that will deshield nearby protons and carbons, shifting their NMR signals downfield.[5]

-

Aliphatic Chain: A -CH₂CH₂- linker connects the aromatic ring to the isocyanide group. These protons and carbons will appear in the aliphatic region of the NMR spectra, with their chemical shifts influenced by the adjacent functionalities.

-

Isocyanide Group (-N⁺≡C⁻): This functional group possesses a strong, characteristic stretching vibration in the IR spectrum, making it an excellent diagnostic tool.[1][6] Its unique electronic structure also influences the chemical shifts of adjacent nuclei in NMR.

Predicted ¹H NMR Spectrum

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted spectrum is based on an analysis of chemical shifts, integration, and spin-spin coupling.

Methodology and Rationale

The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups, like chlorine and the aromatic ring, deshield protons, moving their signals to a higher ppm (downfield). The n+1 rule is used to predict the multiplicity (splitting pattern) of a signal, where 'n' is the number of equivalent protons on adjacent carbons.

-

Aromatic Protons (δ 7.0 - 7.5 ppm): The three protons on the benzene ring are expected to resonate in the aromatic region.[3] Due to the asymmetrical substitution, they will appear as distinct signals. Their splitting will be complex, arising from coupling to each other (ortho, meta, and para coupling). Based on data for 1,3-dichlorobenzene, these protons are typically found between 7.1 and 7.4 ppm.[7] The electron-donating nature of the alkyl substituent at position 2 will slightly shield the ortho protons (positions 4 and 6) relative to the proton at position 5.

-

Aliphatic Protons (δ 2.8 - 3.8 ppm):

-

Benzylic Protons (-Ar-CH₂-): The methylene group attached to the benzene ring will be deshielded by the aromatic system. These protons are expected to appear as a triplet around δ 3.0-3.2 ppm, split by the adjacent methylene group.

-

Isocyanoethyl Protons (-CH₂-NC): The methylene group directly attached to the electron-withdrawing isocyanide group will be further deshielded. It is predicted to appear as a triplet around δ 3.6-3.8 ppm, split by the benzylic protons.

-

Predicted Data Summary: ¹H NMR

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.40 | Doublet of Doublets | 1H | Aromatic H | Deshielded by two adjacent Cl atoms (meta coupling) and ortho to the ethyl group. |

| ~ 7.25 | Triplet | 1H | Aromatic H | Flanked by two other aromatic protons. |

| ~ 7.15 | Doublet of Doublets | 1H | Aromatic H | Ortho and para to Cl atoms, ortho to the ethyl group. |

| ~ 3.70 | Triplet | 2H | -CH₂-NC | Deshielded by the adjacent electron-withdrawing isocyanide group. |

| ~ 3.10 | Triplet | 2H | -Ar-CH₂- | Deshielded by the adjacent aromatic ring (benzylic position). |

Predicted ¹³C NMR Spectrum

Carbon-13 NMR provides information about the different carbon environments in a molecule.

Methodology and Rationale

Each chemically non-equivalent carbon atom gives a distinct signal.[8] The chemical shifts are highly dependent on hybridization and the electronegativity of attached atoms.

-

Aromatic Carbons (δ 120 - 150 ppm): Due to the lack of symmetry, six distinct signals are expected in the aromatic region.[8]

-

The carbons directly bonded to chlorine (C1 and C3) will be significantly deshielded, appearing around δ 134-136 ppm.[9]

-

The carbon bearing the isocyanoethyl group (C2) will also be downfield.

-

The other three aromatic carbons (C4, C5, C6) will appear in the typical range of δ 125-130 ppm.

-

-

Isocyanide Carbon (-NC, δ 155 - 170 ppm): The isocyanide carbon is sp-hybridized and has a unique electronic structure, causing it to resonate at a very low field.[10][11]

-

Aliphatic Carbons (δ 20 - 50 ppm):

-

Benzylic Carbon (-Ar-CH₂-): Expected around δ 30-35 ppm.

-

Isocyanoethyl Carbon (-CH₂-NC): Expected to be further downfield due to the isocyanide group, around δ 40-45 ppm.

-

Predicted Data Summary: ¹³C NMR

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 | -N⁺≡C⁻ | Characteristic low-field shift for isocyanide carbon.[10] |

| ~ 140 | Ar-C -CH₂ | Quaternary carbon attached to the ethyl group. |

| ~ 135 | Ar-C -Cl | Quaternary carbons attached to chlorine atoms. |

| ~ 130 | Ar-C H | Aromatic methine carbon. |

| ~ 128 | Ar-C H | Aromatic methine carbon. |

| ~ 126 | Ar-C H | Aromatic methine carbon. |

| ~ 42 | -C H₂-NC | Deshielded by the adjacent isocyanide group. |

| ~ 33 | -Ar-C H₂- | Typical shift for a benzylic carbon. |

Predicted Infrared (IR) Spectrum

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Methodology and Rationale

The isocyanide group has one of the most distinct and reliable absorption bands in IR spectroscopy. Other key vibrations include C-H and C-C bonds in the aromatic and aliphatic parts of the molecule.

-

Isocyanide (-N⁺≡C⁻) Stretch: This is the most diagnostic peak. Isocyanides exhibit a strong, sharp absorption in the range of 2165–2110 cm⁻¹.[1][6] This absorption is due to the stretching of the N≡C triple bond.

-

Aromatic C-H Stretch: These absorptions appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[3]

-

Aliphatic C-H Stretch: These are found just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.[3]

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 800-600 cm⁻¹, are expected for the carbon-chlorine bonds.

Predicted Data Summary: IR

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3080 | Medium-Weak | Aromatic C-H Stretch |

| ~ 2950 | Medium | Aliphatic C-H Stretch |

| ~ 2140 | Strong, Sharp | -N⁺≡C⁻ Stretch (Isocyanide) |

| ~ 1580, 1470 | Medium-Weak | Aromatic C=C Ring Stretch |

| ~ 780 | Strong | C-Cl Stretch / C-H Out-of-plane bend |

Predicted Mass Spectrum (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Methodology and Rationale

In electron ionization (EI) mass spectrometry, a molecule is ionized to form a molecular ion (M⁺), which can then break apart into smaller, charged fragments.[12]

-

Molecular Ion (M⁺): The key feature will be the isotopic cluster caused by the two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will therefore show three peaks for the molecular ion:

-

M⁺: (containing two ³⁵Cl atoms) - This will be the most intense peak in the cluster.

-

M+2: (containing one ³⁵Cl and one ³⁷Cl)

-

M+4: (containing two ³⁷Cl atoms) The expected intensity ratio for a dichlorinated compound is approximately 9:6:1.

-

-

Fragmentation: The molecular ion is unstable and will fragment.[12] Common fragmentation pathways for this molecule would include:

-

Loss of Cl: [M - Cl]⁺

-

Benzylic Cleavage: Cleavage of the bond between the two ethyl carbons is highly likely, forming a stable benzylic cation.

-

Loss of the entire side chain.

-

Predicted Data Summary: MS (EI)

-

Molecular Formula: C₉H₇Cl₂N

-

Molecular Weight (for ³⁵Cl): 200.00 g/mol

| m/z (for ³⁵Cl) | Predicted Fragment | Notes |

| 203 / 205 / 207 | [M+4]⁺ / [M+2]⁺ / [M]⁺ | Molecular ion cluster. Expected intensity ratio ~1:6:9. |

| 164 / 166 | [M - Cl]⁺ | Loss of a chlorine radical. Isotopic pattern for one Cl atom (3:1 ratio). |

| 174 / 176 | [M - HCN]⁺ | Loss of neutral hydrogen cyanide. |

| 139 / 141 | [C₈H₆Cl₂]⁺ | Base Peak. Formation of a stable tropylium-like or benzylic cation via cleavage of the C-C bond in the side chain. This is a very common and favorable fragmentation. |

| 111 | [C₆H₄Cl]⁺ | Loss of the side chain and one chlorine atom. |

Protocols for Experimental Verification

To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.

General Sample Preparation

-

Synthesis and Purification: Synthesize 1,3-Dichloro-2-(2-isocyanoethyl)benzene and purify it to >98% purity using an appropriate technique, such as column chromatography or distillation.

-

Purity Confirmation: Confirm purity by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

Solvent Selection: Use high-purity deuterated solvents for NMR (e.g., CDCl₃, 99.8 atom % D) and spectroscopic grade solvents for other techniques.

Workflow for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data with a 90° pulse angle.

-

Set a relaxation delay of 2-5 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Acquire at least 1024 scans due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and reference the spectrum to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a single drop of the neat liquid sample (if applicable) or a thin film evaporated from a volatile solvent directly onto the ATR crystal.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum from 4000 to 400 cm⁻¹.

-

Co-add at least 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: Perform an automatic baseline correction and format the spectrum in terms of transmittance.

Mass Spectrometry (MS)

-

Instrumentation: Use a GC-MS system with an electron ionization (EI) source or a direct insertion probe on a high-resolution mass spectrometer.

-

EI Conditions: Set the electron energy to a standard 70 eV.

-

Acquisition: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and significant fragments.

-

Data Analysis: Identify the molecular ion cluster and analyze the fragmentation pattern. Compare the observed isotopic distribution with the theoretical pattern for a dichlorinated compound.

References

-

Wikipedia contributors. (2024). Isocyanide. In Wikipedia, The Free Encyclopedia. [Link][1][6]

-

NIST. (n.d.). Benzene, 1,3-dichloro-. In NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). 1,3-dichloro-2-(2-isocyanatoethyl)benzene. [Link]

- Stephan, D. W. (2008). Frustrated Lewis pairs: a new strategy to small molecule activation and hydrogenation catalysis. Dalton Transactions, (25), 3129-3136.

-

L. A. Fedorov, et al. (1975). A 13C-NMR and IR study of isocyanides and some of their complexes. Semantic Scholar. [Link][10]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link][3]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link][12]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. [Link][4]

-

Ducati, L. C., Tormena, C. F., & Laali, K. K. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(25), 17096-17107. [Link][5]

-

Fiveable. (n.d.). Characteristics of 13C NMR Spectroscopy. [Link][8]

Sources

- 1. Isocyanide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Isocyanide: Structure, Properties, Uses & Key Concepts Explained [vedantu.com]

- 7. 1,3-Dichlorobenzene(541-73-1) 1H NMR spectrum [chemicalbook.com]

- 8. fiveable.me [fiveable.me]

- 9. spectrabase.com [spectrabase.com]

- 10. A 13C-NMR and IR study of isocyanides and some of their complexes | Semantic Scholar [semanticscholar.org]

- 11. NEET UG : Isocyanide, chemistry by unacademy [unacademy.com]

- 12. chemguide.co.uk [chemguide.co.uk]

CAS number lookup for 1,3-Dichloro-2-(2-isocyanoethyl)benzene

An In-depth Technical Guide to 1,3-Dichloro-2-(2-isocyanoethyl)benzene for Advanced Research and Drug Development

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical entity 1,3-Dichloro-2-(2-isocyanoethyl)benzene. Given the specialized nature of this compound, this document synthesizes direct data with established principles of isocyanide chemistry to provide a robust framework for its use as a versatile building block in synthetic and medicinal chemistry.

Compound Identification and Physicochemical Properties

1,3-Dichloro-2-(2-isocyanoethyl)benzene is a distinct organic molecule characterized by a dichlorinated benzene ring core appended with a 2-isocyanoethyl group. The isocyanide functional group (-N⁺≡C⁻), an isomer of the more common nitrile group, imparts unique reactivity that makes it a valuable tool in combinatorial chemistry and the synthesis of complex molecular scaffolds.[1][2]

1.1. Chemical Structure and Identification

-

Systematic Name: 1,3-Dichloro-2-(2-isocyanoethyl)benzene

-

CAS Number: 602262-86-2[3]

-

Molecular Formula: C₉H₇Cl₂N

-

Synonyms: While not widely documented, logical synonyms could include 2-(2,6-dichlorophenyl)ethyl isocyanide.

Caption: Proposed two-step synthesis of the target isocyanide.

Step-by-Step Methodology:

-

Formamide Synthesis:

-

To a solution of 2-(2,6-dichlorophenyl)ethan-1-amine in a suitable solvent (e.g., toluene), add an excess of ethyl formate.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or LCMS).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude N-(2-(2,6-dichlorophenyl)ethyl)formamide.

-

-

Dehydration to Isocyanide:

-

Dissolve the crude formamide in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a dehydrating agent, such as phosphorus oxychloride (POCl₃), followed by the dropwise addition of a base, typically triethylamine or diisopropylethylamine, to neutralize the generated HCl.

-

Allow the reaction to stir at room temperature until completion.

-

Carefully quench the reaction with an aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude isocyanide via column chromatography on silica gel.

-

2.2. Spectroscopic Characterization

The successful synthesis of 1,3-Dichloro-2-(2-isocyanoethyl)benzene would be confirmed by characteristic spectroscopic signatures.

-

Infrared (IR) Spectroscopy: The most definitive feature for an isocyanide is a strong, sharp absorption band corresponding to the N≡C stretch. This peak typically appears in the range of 2165–2110 cm⁻¹. [1]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The isocyanide carbon itself is a key diagnostic signal.

-

¹H NMR: The protons on the ethyl linker and the aromatic ring will show characteristic chemical shifts and coupling patterns. For instance, the protons of the C₆H₃Cl₂ group would appear in the aromatic region (typically ~7.0-7.5 ppm).

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass (C₉H₇Cl₂N) would be observed, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Reactivity and Application in Drug Discovery

The true value of 1,3-Dichloro-2-(2-isocyanoethyl)benzene for drug development lies in its utility as a reactant in isocyanide-based multicomponent reactions (IMCRs). These reactions allow for the rapid assembly of complex, drug-like molecules from simple starting materials in a single step, which is highly advantageous for creating libraries of compounds for biological screening. [4][5] 3.1. The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of IMCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold. [6]This reaction is known for its high atom economy, mild conditions, and the vast structural diversity it can generate. [4][6] Mechanism of the Ugi Reaction:

Sources

Stability and reactivity profile of 1,3-Dichloro-2-(2-isocyanoethyl)benzene

An In-Depth Technical Guide to the Stability and Reactivity of 1,3-Dichloro-2-(2-isocyanoethyl)benzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive profile of 1,3-Dichloro-2-(2-isocyanoethyl)benzene, a specialized organic building block with significant potential in synthetic and medicinal chemistry. The molecule's architecture, featuring a dichlorinated aromatic core and a reactive isocyanoethyl group, presents a unique combination of stability and functionality. This document delineates the compound's physicochemical properties, outlines a plausible synthetic route, and offers a detailed analysis of its stability under various conditions. The core of this guide is an in-depth exploration of its reactivity, focusing on the versatile isocyanide terminus, particularly its application in powerful multicomponent reactions such as the Ugi and Passerini reactions. We provide field-proven experimental protocols, mechanistic diagrams, and critical safety information to equip researchers, scientists, and drug development professionals with the knowledge required for its effective and safe utilization.

Introduction and Molecular Overview

1,3-Dichloro-2-(2-isocyanoethyl)benzene is an aromatic isocyanide that merges two key structural motifs: a sterically hindered and electronically deactivated 1,3-dichlorobenzene ring, and a highly reactive isocyanoethyl functional group. The isocyanide (-N≡C) group is isoelectronic with carbon monoxide and possesses a unique electronic structure with both nucleophilic and electrophilic character at the terminal carbon.[1][2] This "carbenoid" nature makes it exceptionally valuable in organic synthesis, particularly for the construction of complex molecular scaffolds.

The dichlorinated phenyl ring provides a rigid, lipophilic scaffold that can be used to orient other functional groups in three-dimensional space. The chlorine atoms influence the electronic properties of the ring and offer potential vectors for late-stage functionalization, albeit under specific conditions. The ethyl linker provides conformational flexibility between the aromatic core and the reactive isocyanide terminus. Understanding the interplay between the stable aromatic core and the reactive functional group is paramount for leveraging this compound as a strategic building block in the synthesis of novel chemical entities.

Physicochemical and Spectroscopic Profile

| Property | Estimated Value / Characteristic | Note |

| Molecular Formula | C₉H₇Cl₂N | |

| Molecular Weight | 200.07 g/mol | |

| Appearance | Expected to be a colorless to pale yellow liquid | Based on similar aromatic isocyanides. |

| Odor | Pungent, extremely unpleasant | A characteristic and unavoidable feature of isocyanides.[3] |

| Solubility | Soluble in common organic solvents (DCM, THF, Toluene); Insoluble in water. | |

| logP | ~3.5 - 4.0 | Estimated based on the lipophilic aromatic ring. |

| IR Spectroscopy (ν) | ~2150 cm⁻¹ (strong, sharp) | Definitive C≡N stretch of the isocyanide group. [4] |

| ¹³C NMR (δ) | ~160-170 ppm (Isocyanide Carbon) | The isocyanide carbon is highly deshielded. |

| ¹H NMR (δ) | ~7.2-7.5 ppm (Ar-H), ~3.8-4.0 ppm (-CH₂-NC), ~3.1-3.3 ppm (Ar-CH₂-) | Approximate shifts for protons on the aromatic ring and ethyl chain. |

Synthesis and Purification

A reliable and common method for preparing isocyanides is the dehydration of the corresponding N-substituted formamide. This two-step process, starting from the primary amine, avoids the use of highly toxic metal cyanides.

Proposed Synthetic Pathway

Caption: General synthetic route to 1,3-Dichloro-2-(2-isocyanoethyl)benzene.

Protocol 1: Synthesis via Formamide Dehydration

Causality: This protocol is based on the well-established conversion of a primary amine to an isocyanide. Step 1 (Formylation) converts the nucleophilic amine into a formamide. Step 2 (Dehydration) removes the elements of water using a strong dehydrating agent like phosphorus oxychloride (POCl₃) or tosyl chloride (TsCl) in the presence of a non-nucleophilic base to prevent side reactions. The choice of a hindered base like pyridine or diisopropylethylamine is crucial to favor the elimination pathway.

Step 1: Formylation of 2-(2,6-Dichlorophenyl)ethan-1-amine

-

To a round-bottom flask, add 2-(2,6-Dichlorophenyl)ethan-1-amine (1.0 eq).

-

Add ethyl formate (3.0 eq) as both reagent and solvent.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting amine is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and remove the excess ethyl formate under reduced pressure. The resulting crude N-(2-(2,6-Dichlorophenyl)ethyl)formamide is often of sufficient purity for the next step.

Step 2: Dehydration to 1,3-Dichloro-2-(2-isocyanoethyl)benzene

-

CRITICAL: Perform this step in a well-ventilated fume hood due to the potent odor and toxicity of the isocyanide product.

-

Dissolve the crude formamide from Step 1 in anhydrous dichloromethane (DCM, ~0.2 M).

-

Add triethylamine (Et₃N) or pyridine (2.5 eq) and cool the mixture to 0 °C in an ice bath.

-

Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or IR spectroscopy (disappearance of the amide C=O stretch, appearance of the -NC stretch at ~2150 cm⁻¹).

-

Upon completion, carefully quench the reaction by slowly pouring it into a flask containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient), taking care to perform the chromatography in a fume hood.

Stability and Handling Profile

The stability of this molecule is a tale of two parts: the robust aromatic ring and the sensitive isocyanide group.

| Condition | Stability Assessment | Rationale and Best Practices |

| Thermal | Moderately Stable | Aromatic isocyanides can isomerize to the thermodynamically more stable nitrile isomer at high temperatures (>200 °C). Avoid prolonged heating.[5] |

| Acidic (Aqueous) | Unstable | Isocyanides are rapidly hydrolyzed to the corresponding formamide in the presence of aqueous acid.[4] Strictly avoid acidic conditions during workup and storage. |

| Basic (Aqueous) | Stable | Isocyanides are generally stable to strong bases, which is why they are often synthesized and used under basic conditions.[4] |

| Oxidative | Susceptible | Can be oxidized to isocyanates with reagents like mercury(II) oxide or ozone. Avoid strong oxidizing agents unless desired. |

| Reductive | Susceptible | Can be reduced to the corresponding secondary amine with reducing agents like lithium aluminum hydride (LiAlH₄). |

| Air/Moisture | Moderately Stable | Stable for short periods but should be stored under an inert atmosphere (N₂ or Ar) to prevent slow degradation and reaction with atmospheric moisture, especially if acidic impurities are present. |

Recommended Storage and Handling

-

Storage: Store in an amber vial under an inert atmosphere (N₂ or Ar) at refrigerated temperatures (2-8 °C) to minimize potential degradation.

-

Handling: Always handle in a high-efficiency chemical fume hood. Isocyanides are notorious for their powerful, pervasive, and unpleasant odors. They are also toxic and should be treated with the same level of caution as isocyanates.[6][7] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Waste Disposal: To neutralize residual isocyanide in glassware or waste streams, rinse with an acidic solution (e.g., 1 M HCl in methanol or water) which hydrolyzes the isocyanide to the less volatile and less odorous formamide.[4]

Reactivity Profile and Synthetic Applications

The synthetic utility of 1,3-Dichloro-2-(2-isocyanoethyl)benzene is dominated by the unique reactivity of the isocyanide carbon.

The Isocyanide Terminus: A Hub for Multicomponent Reactions (MCRs)

The isocyanide functional group is exceptional in its ability to react with both an electrophile and a nucleophile at the same carbon atom in a process known as α-addition.[3] This reactivity is the cornerstone of isocyanide-based MCRs, which allow for the rapid assembly of complex molecules in a single, atom-economical step.

The Ugi reaction is a powerful tool for generating diverse libraries of α-acetamidoamides, which are valuable scaffolds in medicinal chemistry.[8][9] It combines an aldehyde (or ketone), a primary amine, a carboxylic acid, and an isocyanide.

Caption: Simplified mechanism of the Ugi four-component reaction.

Protocol 2: Representative Ugi Reaction

Causality: The reaction is typically run in a polar, non-protic solvent like methanol or trifluoroethanol at high concentration to drive the reversible formation of the initial imine and subsequent irreversible Mumm rearrangement.[8] The sequence of additions can be varied, but adding the isocyanide last is common as it is often the most reactive component.

-

To a vial, add the aldehyde (e.g., benzaldehyde, 1.0 eq), the amine (e.g., benzylamine, 1.0 eq), and the carboxylic acid (e.g., acetic acid, 1.0 eq).

-

Add methanol (MeOH) to achieve a high concentration (e.g., 1.0 M).

-

Stir the mixture at room temperature for 15-30 minutes to allow for pre-formation of the imine.

-

In a fume hood, add 1,3-Dichloro-2-(2-isocyanoethyl)benzene (1.0 eq) to the vial.

-

Seal the vial and stir the reaction at room temperature for 24-48 hours. The reaction is often exothermic.[8]

-

Monitor progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting bis-amide product by flash column chromatography or recrystallization.

The Passerini reaction, the first discovered isocyanide-based MCR, combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[10][11] This reaction is a highly efficient method for producing ester and amide linkages in a single operation.

Caption: Simplified mechanism of the Passerini three-component reaction.

Protocol 3: Representative Passerini Reaction

Causality: The Passerini reaction proceeds rapidly in aprotic solvents at high concentrations, suggesting a non-ionic pathway where hydrogen bonding plays a key role in activating the carbonyl component.[11][12]

-

To a dry vial under an inert atmosphere, add the aldehyde (e.g., isobutyraldehyde, 1.0 eq) and the carboxylic acid (e.g., benzoic acid, 1.0 eq).

-

Add an aprotic solvent such as DCM or THF to achieve a high concentration (e.g., 1.0 - 2.0 M).

-

Stir the mixture for 5 minutes.

-

In a fume hood, add 1,3-Dichloro-2-(2-isocyanoethyl)benzene (1.0 eq).

-

Seal the vial and stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (to remove excess carboxylic acid) and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting α-acyloxy amide by flash column chromatography.

Reactivity of the Aromatic Ring

The 1,3-dichloro-substituted benzene ring is significantly deactivated towards electrophilic aromatic substitution (EAS). The two chlorine atoms are ortho, para-directing but strongly deactivating. The -(CH₂)₂NC group is also electron-withdrawing and thus deactivating. Therefore, forcing conditions (e.g., strong Lewis acids, high temperatures) would be required for reactions like nitration or Friedel-Crafts acylation, which would likely be low-yielding and could lead to complex product mixtures. Reactions at the isocyanide group are overwhelmingly favored under mild conditions.

Safety and Toxicology

This compound should be handled as a hazardous substance.

-

Toxicity: While specific toxicological data for this compound is unavailable, all volatile isocyanides should be considered toxic by inhalation and ingestion. Their hazardous nature is often compared to that of isocyanates, which are known respiratory and skin sensitizers.[6][7][13]

-

Odor: The stench of isocyanides is a significant practical hazard. It serves as an immediate indicator of a containment breach. All manipulations must be conducted in a high-performance fume hood.

-

Decomposition: Avoid heating in a closed system. Hazardous decomposition products upon combustion may include carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen cyanide gas.[14]

Conclusion

1,3-Dichloro-2-(2-isocyanoethyl)benzene is a valuable, albeit challenging, synthetic intermediate. Its stability profile is defined by a robust aromatic core and a base-stable but acid-labile isocyanide functional group. Its reactivity is dominated by the isocyanide's ability to participate in powerful multicomponent reactions, providing rapid access to complex amide-containing scaffolds. Proper handling procedures, including strict containment within a fume hood and avoidance of acidic conditions, are essential for its safe and effective use. For the medicinal or materials chemist, this molecule offers a unique building block for creating novel structures with a combination of lipophilicity, rigidity, and diverse functionality.

References

-

Dömling, A. Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews. [Link]

-

Cioc, R. C., et al. Medicinal Chemistry of Isocyanides. Chemical Reviews. [Link]

-

Public Services and Procurement Canada. Fact sheet: 1,3-dichlorobenzene. [Link]

-

NIST. Benzene, 1,3-dichloro-. NIST Chemistry WebBook. [Link]

-

PubChem. 1,3-Dichlorobenzene. National Center for Biotechnology Information. [Link]

-

YouTube. 1,3-dichlorobenzene synthesis. [Link]

-

Akritopoulou-Zanze, I. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. [Link]

-

Wikipedia. Ugi reaction. [Link]

-

OSHA. Isocyanates - Overview. Occupational Safety and Health Administration. [Link]

-

Wikipedia. 1,3-Dichlorobenzene. [Link]

-

Wikipedia. Isocyanide. [Link]

-

Wikipedia. Passerini reaction. [Link]

-

PubChem. 1,3-dichloro-2-(2-isocyanatoethyl)benzene. National Center for Biotechnology Information. [Link]

-

Sharma, P., et al. Isocyanide 2.0. Green Chemistry. [Link]

-

Organic Chemistry Portal. Passerini Reaction. [Link]

-

SafeWork NSW. Isocyanates technical fact sheet. [Link]

-

Slanina, T., et al. The isocyanide SN2 reaction. Institute of Molecular and Translational Medicine. [Link]

-

Organic Letters. Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. [Link]

-

The Dong Group. Isocyanide Chemistry. University of California, Irvine. [Link]

- Google Patents.

-

RSC Advances. Isocyanate-based multicomponent reactions. [Link]

-

CDC Stacks. Environmental toxicity of isocyanates. Centers for Disease Control and Prevention. [Link]

-

Organic Syntheses. 2,3-DICYANOBUTADIENE AS A REACTIVE INTERMEDIATE. [Link]

-

Organic Reactions. The Passerini Reaction. [Link]

-

PubChem. 1,3-Dichloroallene. National Center for Biotechnology Information. [Link]

-

Global Finishing Solutions. Why Are Isocyanates so Dangerous? [Link]

-

Encyclopedia.pub. Application of Isocyanide-Based Multicomponent Reactions. [Link]

-

Organic Letters. Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. [Link]

- Google Patents. Manufacture of 1,3-dichloro-and 1, 3, 5-trichlorobenzenes.

-

Lumen Learning. Multistep synthesis with aromatics. [Link]

-

NIST. Benzene, 1,3-dichloro-2-methoxy-. NIST Chemistry WebBook. [Link]

-

PubChem. (1,2-Dichloroethyl)benzene. National Center for Biotechnology Information. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. imtm.cz [imtm.cz]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isocyanide - Wikipedia [en.wikipedia.org]

- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 6. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]

- 7. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 8. Ugi reaction - Wikipedia [en.wikipedia.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Passerini reaction - Wikipedia [en.wikipedia.org]

- 11. Passerini Reaction [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. 1,3-Dichlorobenzene - Wikipedia [en.wikipedia.org]

A Novel Approach to the Synthesis of Substituted Isocyanoethyl Benzene Derivatives: A Technical Guide for Advanced Drug Discovery

Abstract

Substituted isocyanoethyl benzene derivatives represent a class of highly valuable synthetic intermediates, primarily due to their utility in multicomponent reactions (MCRs) that enable the rapid assembly of complex molecular libraries. For researchers in drug discovery, access to efficient, reliable, and scalable routes to these building blocks is paramount. This technical guide provides an in-depth exploration of modern synthetic strategies, moving beyond a simple recitation of protocols to explain the underlying principles and rationale for experimental design. We focus on the most robust and widely adopted method for isocyanide synthesis—the dehydration of N-formamides—and detail both classic and novel reagent systems. Furthermore, we illustrate how these isocyanide derivatives serve as powerful linchpins in the Ugi and Passerini multicomponent reactions, which are instrumental in the generation of diverse, drug-like small molecules. This guide is intended for medicinal chemists, organic synthesis scientists, and drug development professionals seeking to leverage these versatile scaffolds in their research programs.

Introduction: The Strategic Importance of Isocyanoethyl Benzene Scaffolds in Medicinal Chemistry

The substituted benzene ring is a ubiquitous scaffold in pharmaceuticals, forming the core of countless approved drugs.[1][2] Its rigid structure provides a reliable anchor for positioning functional groups in three-dimensional space to achieve optimal interactions with biological targets. When combined with an ethylamine side chain, it forms the phenethylamine skeleton, a privileged structure in its own right.

The true synthetic power of this scaffold is unlocked by converting the terminal amine into an isocyanide (or isonitrile). The isocyano group (–N≡C), with its unique ambiphilic character, is not merely a functional handle but an active participant in some of the most powerful transformations in modern synthetic chemistry.[3][4] Isocyanides are renowned as key components in MCRs, which allow for the construction of complex molecules in a single, atom-economical step.[5][6]

Therefore, the synthesis of substituted isocyanoethyl benzene derivatives provides a direct gateway to vast and diverse chemical libraries. By strategically varying the substituents on the benzene ring and then employing the isocyanide in MCRs, researchers can rapidly generate thousands of distinct compounds for high-throughput screening, accelerating the hit-to-lead process in drug discovery.[7][8]

Chapter 1: Foundational Synthesis Strategy: The Dehydration of N-Formamides

The most reliable and broadly applicable route to isocyanides is a two-step sequence: the formylation of a primary amine to yield an N-substituted formamide, followed by its dehydration.[9][10] This method's trustworthiness stems from its high efficiency and tolerance for a wide range of functional groups.

The Precursor: Synthesis of Substituted 2-Phenylethylamines

The diversity of the final products begins with the starting material. Substituted 2-phenylethylamines can be prepared through a variety of well-established organic synthesis techniques. Methods such as Friedel-Crafts acylation followed by reduction, or the nitration of a substituted benzene followed by reduction and subsequent elaboration of a side chain, provide access to a wide array of precursors.[11][12] The choice of route depends on the desired substitution pattern and the compatibility of existing functional groups.

Step 1: Formylation of the Primary Amine

The conversion of the primary amine to its corresponding formamide is typically a straightforward and high-yielding reaction. This step is crucial as it sets the stage for the subsequent dehydration.

Experimental Protocol: General Formylation

-

To a stirred solution of the substituted 2-phenylethylamine (1.0 equiv) in an appropriate solvent (e.g., THF or ethyl acetate) at 0 °C, add ethyl formate (1.5 equiv).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude formamide is often of sufficient purity for the next step, or it can be purified by column chromatography if necessary.

Step 2: The Dehydration Reaction - A Comparative Analysis

This is the critical, isocyanide-forming step. The choice of dehydrating agent is dictated by factors such as substrate sensitivity, desired reaction conditions, and scalability.

The Workhorse Method: Phosphorus Oxychloride (POCl₃)

The dehydration of formamides using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like triethylamine (Et₃N) or pyridine is the most practical and widely used method.[9][13] Recent advancements have optimized this protocol to be exceptionally fast and environmentally conscious.

-

Causality Behind the Choice: POCl₃ is a powerful and inexpensive dehydrating agent. The reaction mechanism involves the activation of the formamide oxygen by phosphorus, creating a good leaving group. The tertiary amine base serves two critical roles: it neutralizes the HCl generated during the reaction and facilitates the final elimination step to form the isocyanide. Using triethylamine as both the base and the solvent has been shown to dramatically reduce reaction times and simplify workup, minimizing waste.[9][10][14]

Experimental Protocol: Green Synthesis using POCl₃

-

In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-(substituted-2-phenylethyl)formamide (1.0 equiv) in triethylamine (used as the solvent, approx. 1 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Add phosphorus oxychloride (1.0 equiv) dropwise via syringe, maintaining the temperature at 0 °C.

-

Stir the reaction mixture vigorously for 5-15 minutes.[9] The reaction is often complete almost instantaneously.

-

Monitor the reaction by TLC or IR spectroscopy (disappearance of the amide C=O stretch, appearance of the N≡C stretch ~2150 cm⁻¹).

-

Upon completion, the reaction mixture can be directly purified by loading it onto a silica gel column packed in a non-polar solvent, avoiding an aqueous workup which can hydrolyze the product.[10] Elute with an appropriate solvent system (e.g., diethyl ether/hexane) to isolate the pure isocyanoethyl benzene derivative.

Alternative Dehydrating Systems

While POCl₃ is highly effective, certain substrates with sensitive functional groups may benefit from milder reagents.

-

Triphenylphosphine/Iodine (PPh₃/I₂): This reagent system operates under mild, ambient conditions. It is particularly useful for substrates that are sensitive to the harshness of POCl₃. The combination of PPh₃, I₂, and a tertiary amine efficiently converts formamides to isocyanides in high yields.[4][15]

-

Burgess Reagent: This reagent is known for its mildness and is especially effective for substrates containing sensitive groups like trimethylsilyl ethers, which would be cleaved under more acidic or halide-rich conditions.[16]

-

Tosyl Chloride (TsCl): In the presence of a base like pyridine, TsCl can also be used for dehydration. It is a cost-effective alternative, though reaction times may be longer compared to the optimized POCl₃ method.[17][18]

Data Summary: Comparison of Dehydration Methods

| Dehydrating Agent | Typical Conditions | Yield Range | Key Advantages | Key Limitations |

| POCl₃ / Et₃N | 0 °C, 5-15 min | 85-98% | Very fast, high yield, scalable, cost-effective.[9][10] | Can be harsh for very sensitive substrates. |

| PPh₃ / I₂ / Base | Room temp, 1-3 h | 80-95% | Very mild conditions, good functional group tolerance.[4][15] | Stoichiometric phosphine oxide byproduct must be removed. |

| Burgess Reagent | 0 °C to RT, 1-2 h | 75-90% | Exceptionally mild, suitable for acid/halide-sensitive groups.[16] | Higher reagent cost. |

| TsCl / Pyridine | 0 °C to RT, 2-12 h | 70-95% | Inexpensive, readily available reagent.[17] | Can require longer reaction times; pyridine has a strong odor. |

Chapter 2: Advanced Applications in Library Synthesis: Isocyanide-Based Multicomponent Reactions (I-MCRs)

With a reliable supply of substituted isocyanoethyl benzene derivatives, the path is open to exploit their synthetic potential in MCRs. These reactions are the cornerstone of combinatorial chemistry, enabling the creation of large, diverse libraries from a set of simple starting materials in a single step.[6][8]

Caption: General workflow for library synthesis.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a celebrated MCR that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold.[19][20] When our synthesized isocyanoethyl benzene is used, it becomes incorporated into a complex, drug-like molecule.

-

Mechanism Overview: The reaction initiates with the condensation of the aldehyde and amine to form an imine. The isocyanide then undergoes a nucleophilic attack on the imine carbon, forming a highly reactive nitrilium ion intermediate. This intermediate is trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (the Mumm rearrangement) yields the final, stable bis-amide product.[19]

Caption: Simplified mechanism of the Ugi reaction.

Experimental Protocol: Representative Ugi Reaction

-

To a vial containing methanol (or trifluoroethanol for less reactive systems), add the aldehyde (1.0 equiv), amine (1.0 equiv), and carboxylic acid (1.0 equiv).

-

Stir the mixture for 10-20 minutes at room temperature to allow for pre-formation of the imine.

-

Add the substituted isocyanoethyl benzene derivative (1.0 equiv) to the mixture.

-

Seal the vial and stir at room temperature (or with gentle heating, e.g., 40-50 °C) for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting α-acylamino amide by column chromatography or recrystallization.

The Passerini Three-Component Reaction (P-3CR)

Discovered before the Ugi reaction, the Passerini reaction is the first known isocyanide-based MCR. It combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to furnish an α-acyloxy carboxamide.[20][21] This reaction provides a different but equally valuable molecular scaffold for drug discovery.

-

Mechanism Overview: The reaction is believed to proceed through the initial interaction of the carbonyl compound and the carboxylic acid, followed by nucleophilic attack by the isocyanide. This forms a nitrilium intermediate that is trapped by the carboxylate, leading to the final product after an acyl transfer. The reaction is notably accelerated in aprotic solvents.[19][20]

Caption: Simplified mechanism of the Passerini reaction.

Experimental Protocol: Representative Passerini Reaction

-

In a vial, dissolve the aldehyde or ketone (1.0 equiv) and the carboxylic acid (1.0 equiv) in an aprotic solvent like dichloromethane (DCM) or THF.

-

Add the substituted isocyanoethyl benzene derivative (1.1 equiv).

-

Seal the vial and stir at room temperature for 24-72 hours. The reaction often requires higher concentrations of reactants to proceed efficiently.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess carboxylic acid.

-

Extract the aqueous layer with the organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting α-acyloxy carboxamide by column chromatography.

Conclusion and Future Outlook

The synthesis of substituted isocyanoethyl benzene derivatives via the dehydration of formamides is a robust, efficient, and highly adaptable strategy. The optimized POCl₃ protocol, in particular, offers a rapid and green route to these valuable intermediates. The true power of these compounds is realized in their application in isocyanide-based multicomponent reactions like the Ugi and Passerini reactions, which provide unparalleled access to structurally diverse and complex molecular libraries essential for modern drug discovery. As the field continues to evolve, the development of new catalytic methods for isocyanide synthesis and the discovery of novel multicomponent reactions will further expand the chemical space accessible to medicinal chemists, paving the way for the next generation of therapeutics.[22][23]

References

- (PDF) Recent Advances in Functionalized Isocyanide Synthesis and Natural Products Containing the Isocyano Functional Group and Their Biological Properties - ResearchGate.

- Cyanation with isocyanides: recent advances and perspectives - RSC Publishing.

- Recent Advances in Palladium-Catalyzed Isocyanide Insertions - MDPI.

- Dehydration of formamides using the Burgess Reagent: a new route to isocyanides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds - Organic Chemistry Portal.

- Synthesis of isocyanides through dehydration of formamides using XtalFluor-E - OUCI.

- A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC - NIH.

- Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction con - ResearchGate.

- Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine - Semantic Scholar.

- Conversion of formamide to isocyanide - Chemistry Stack Exchange.

- A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing).

- Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine.

- Cutting-Edge Catalysis Methods for Isocyanate Synthesis - Patsnap Eureka.

- Recent Advances in Transition Metal-Catalyzed Isocyanide Insertion Reactions.

- Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry | Chemical Reviews - ACS Publications.

- Isocyanide - Wikipedia.

- Isocyanide 2.0 - Green Chemistry (RSC Publishing).

- Isocyanate synthesis by substitution - Organic Chemistry Portal.

- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC.

- Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - NIH.

- The Passerini and Ugi reactions | Download Scientific Diagram - ResearchGate.

- Application of Isocyanide-Based Multicomponent Reactions - Encyclopedia.pub.

- A) Isocyanide‐based multicomponent reactions: Passerini and Ugi... - ResearchGate.

- Novel Isocyanide-Based Three-Component Synthesis of Substituted 9Hfuro[ 2,3-f]chromene-8,9-Dicarboxylates in Water - Bentham Science Publisher.

- Toward synthesis of third-generation spin-labeled podophyllotoxin derivatives using isocyanide multicomponent reactions - PMC - PubMed Central.

- Isocyanide-based multicomponent reactions in drug discovery | Request PDF.